1-Aminopropan-2-ol 1-Aminopropan-2-ol Amino-2-propanol is used to study the effect of temperature and water content on the molecular structure and hydrogen bonding of amino-2-propanol, which has been examined by Fourier transform near-infrared (FT-NIR) spectroscopy.
1-aminopropan-2-ol is any amino alcohol that is propan-2-ol substituted by an amino group at position 1. It has a role as an Escherichia coli metabolite. It is an amino alcohol and a secondary alcohol.
Monoisopropanolamine appears as a colorless liquid with a slight ammonia-like odor. Less dense than water and soluble in water. Flash point 165°F. Corrosive to metals and tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in plastics, paints, cutting oils, and specialized cleaning compounds.
1-Amino-propan-2-ol, also known as isopropanolamine or 2-hydroxypropylamine, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. 1-Amino-propan-2-ol exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 1-Amino-propan-2-ol has been primarily detected in saliva. 1-Amino-propan-2-ol can be converted into 1-aminopropan-2-yl phosphate. 1-Amino-propan-2-ol has a fishy taste.
Brand Name: Vulcanchem
CAS No.: 78-96-6
VCID: VC20875692
InChI: InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1
SMILES: CC(CN)O
Molecular Formula: C3H9NO
Molecular Weight: 75.11 g/mol

1-Aminopropan-2-ol

CAS No.: 78-96-6

Cat. No.: VC20875692

Molecular Formula: C3H9NO

Molecular Weight: 75.11 g/mol

* For research use only. Not for human or veterinary use.

1-Aminopropan-2-ol - 78-96-6

Specification

Description Amino-2-propanol is used to study the effect of temperature and water content on the molecular structure and hydrogen bonding of amino-2-propanol, which has been examined by Fourier transform near-infrared (FT-NIR) spectroscopy.
1-aminopropan-2-ol is any amino alcohol that is propan-2-ol substituted by an amino group at position 1. It has a role as an Escherichia coli metabolite. It is an amino alcohol and a secondary alcohol.
Monoisopropanolamine appears as a colorless liquid with a slight ammonia-like odor. Less dense than water and soluble in water. Flash point 165°F. Corrosive to metals and tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in plastics, paints, cutting oils, and specialized cleaning compounds.
1-Amino-propan-2-ol, also known as isopropanolamine or 2-hydroxypropylamine, belongs to the class of organic compounds known as 1, 2-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. 1-Amino-propan-2-ol exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). 1-Amino-propan-2-ol has been primarily detected in saliva. 1-Amino-propan-2-ol can be converted into 1-aminopropan-2-yl phosphate. 1-Amino-propan-2-ol has a fishy taste.
CAS No. 78-96-6
Molecular Formula C3H9NO
Molecular Weight 75.11 g/mol
IUPAC Name (2S)-1-aminopropan-2-ol
Standard InChI InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1
Standard InChI Key HXKKHQJGJAFBHI-VKHMYHEASA-N
Isomeric SMILES C[C@@H](CN)O
SMILES CC(CN)O
Canonical SMILES CC(CN)O
Boiling Point 313 to 316 °F at 758 mm Hg (NTP, 1992)
160.0 °C
159.46 °C @ 760 MM HG
159.5 °C
313-316°F
Colorform LIQUID
Flash Point 171 °F (NTP, 1992)
171 °F (77 °C) (closed cup)
77 °C c.c.
171°F
Melting Point 24-26 °C

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